

Decanoyl-CoA: A Central Player in Metabolic Health and Disease

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Compound of Interest

Compound Name: Decanoyl-coa

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Abstract

Decanoyl-CoA, a medium-chain acyl-coenzyme A, is a critical intermediate in fatty acid metabolism.[1] While essential for energy homeostasis, its dysregulation is a hallmark of several metabolic diseases, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[2][3] Accumulating evidence also implicates elevated levels of **decanoyl-CoA** and other acyl-CoAs in the pathophysiology of more common metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, through mechanisms such as lipotoxicity, modulation of signaling pathways, and post-translational modification of proteins.[4][5][6] This technical guide provides a comprehensive overview of the role of **decanoyl-CoA** in metabolic diseases, detailed experimental protocols for its study, and visualization of key pathways to facilitate further research and therapeutic development.

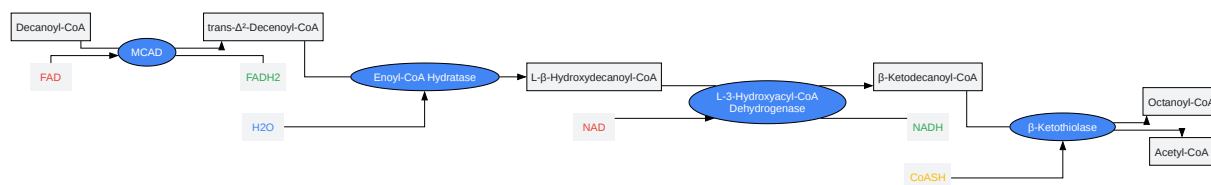
The Core Biochemistry of Decanoyl-CoA

Decanoyl-CoA is a thioester formed from decanoic acid (a ten-carbon saturated fatty acid) and coenzyme A.[7] It is primarily generated in the mitochondrial matrix through the action of medium-chain acyl-CoA synthetase. Its principal metabolic fate is to enter the mitochondrial β -oxidation spiral to be sequentially broken down into acetyl-CoA, which then fuels the citric acid cycle for ATP production.[8][9][10]

Mitochondrial β -Oxidation of Decanoyl-CoA

The catabolism of **decanoyl-CoA** involves a four-step enzymatic cycle:

- Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the formation of a double bond between the α and β carbons, producing trans- Δ^2 -decenoyl-CoA and reducing FAD to FADH₂.^{[11][12]}
- Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L- β -hydroxy**decanoyl-CoA**.^{[11][12]}
- Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding β -ketodecanoyl-CoA and reducing NAD⁺ to NADH.^{[11][12]}
- Thiolysis: β -ketothiolase cleaves β -ketodecanoyl-CoA with the insertion of a new coenzyme A molecule, releasing acetyl-CoA and octanoyl-CoA.^{[11][12]} The resulting octanoyl-CoA then re-enters the β -oxidation spiral.



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Figure 1: Mitochondrial β -oxidation of **Decanoyl-CoA**.

Role in Metabolic Diseases

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

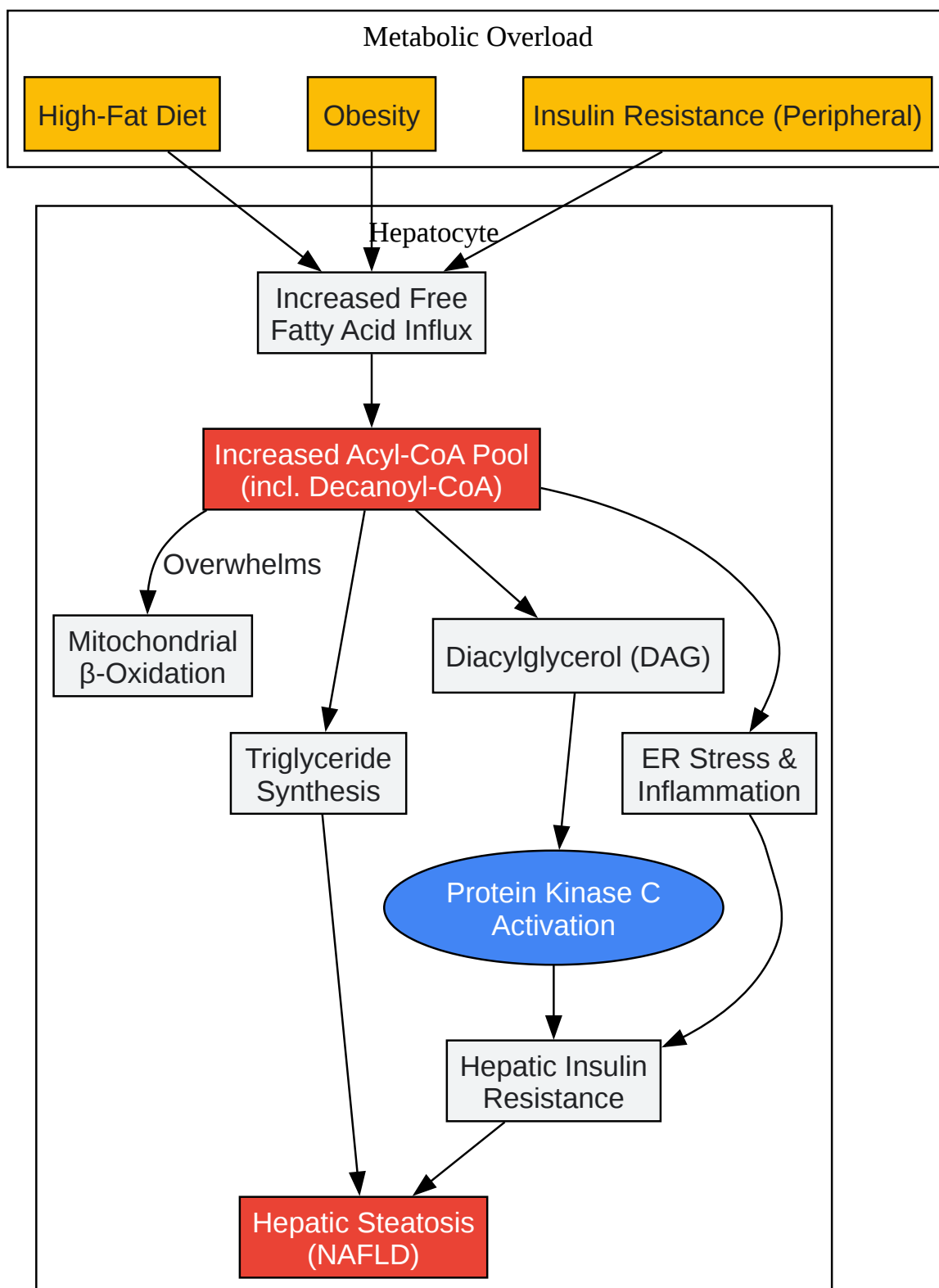
MCADD is an autosomal recessive disorder caused by mutations in the ACADM gene, leading to a deficiency in the MCAD enzyme.[13][14] This is the most common inherited disorder of fatty acid oxidation.[2] The enzymatic block prevents the breakdown of medium-chain acyl-CoAs, leading to the accumulation of **decanoyl-CoA** and, more prominently, octanoyl-CoA.[2] These accumulating acyl-CoAs are then diverted into alternative metabolic pathways, forming decanoylcarnitine and octanoylcarnitine, which are detectable in the blood and serve as key diagnostic markers.[3][15]

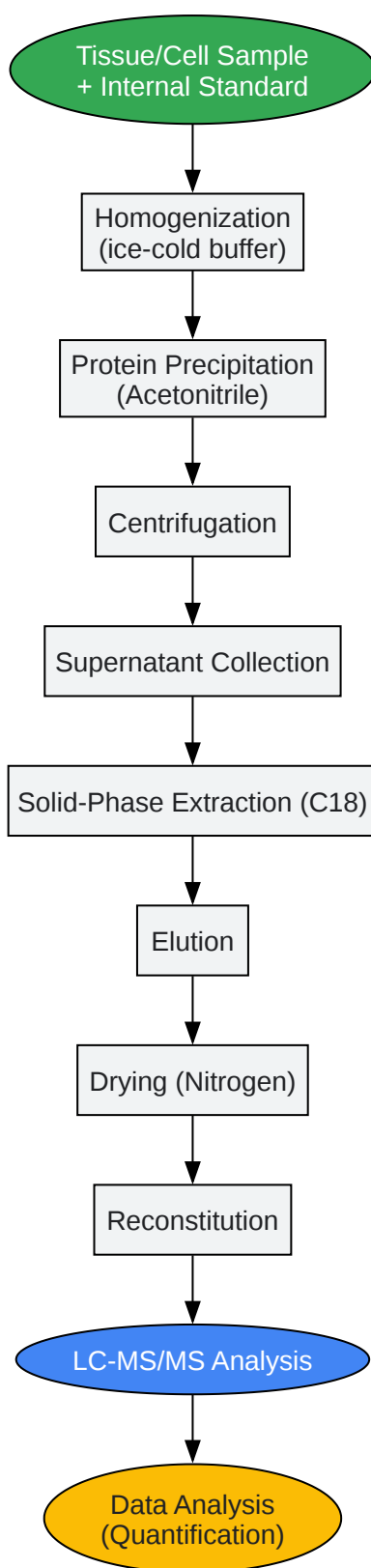
Clinical manifestations of MCADD are typically triggered by periods of fasting or illness when the body relies heavily on fatty acid oxidation for energy.[3] The inability to utilize medium-chain fatty acids leads to hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[3][14]

Non-Alcoholic Fatty Liver Disease (NAFLD) and Insulin Resistance

In conditions of metabolic stress, such as obesity and type 2 diabetes, the liver is exposed to an increased influx of free fatty acids.[9][16] This can overwhelm the capacity of mitochondrial β -oxidation, leading to the accumulation of various acyl-CoA species, including **decanoyl-CoA**. [4] This accumulation contributes to hepatic steatosis (fatty liver) through several mechanisms:

- **Increased Triglyceride Synthesis:** Excess acyl-CoAs are esterified into triglycerides, leading to lipid droplet accumulation in hepatocytes.[16]
- **Insulin Resistance:** Acyl-CoAs and their derivatives, such as diacylglycerols (DAGs), can activate protein kinase C (PKC) isoforms.[5][17] PKC activation can interfere with the insulin signaling pathway by phosphorylating insulin receptor substrate (IRS) proteins at inhibitory sites, thereby contributing to hepatic insulin resistance.[5]
- **Inflammation and Cellular Stress:** The buildup of saturated acyl-CoAs can induce endoplasmic reticulum (ER) stress and activate inflammatory pathways, such as the NF- κ B signaling pathway, contributing to the progression from simple steatosis to non-alcoholic steatohepatitis (NASH).[18][19]





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